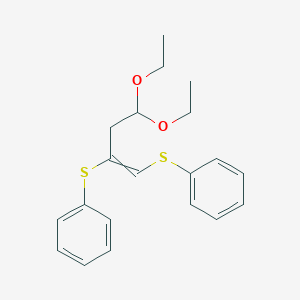
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene is a complex organic compound characterized by the presence of both phenylsulfanyl and diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl precursor with appropriate reagents to form the intermediate compound.
Addition of Diethoxy Groups: The intermediate is then reacted with diethoxy reagents under controlled conditions to introduce the diethoxy groups.
Final Assembly: The final step involves the coupling of the intermediate with other necessary reagents to form this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The phenylsulfanyl and diethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene: Unique due to its specific structural features.
Phenylsulfanyl Compounds: Share the phenylsulfanyl group but differ in other structural aspects.
Diethoxy Compounds: Contain diethoxy groups but lack the phenylsulfanyl moiety.
Uniqueness
This compound is unique due to the combination of phenylsulfanyl and diethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
647010-02-4 |
|---|---|
Molecular Formula |
C20H24O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4,4-diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C20H24O2S2/c1-3-21-20(22-4-2)15-19(24-18-13-9-6-10-14-18)16-23-17-11-7-5-8-12-17/h5-14,16,20H,3-4,15H2,1-2H3 |
InChI Key |
PRXQJFQIRCWCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=CSC1=CC=CC=C1)SC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


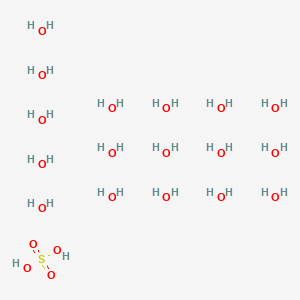
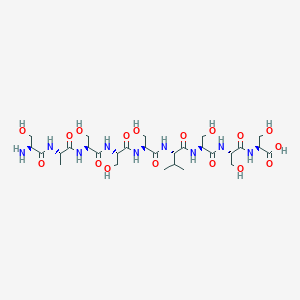
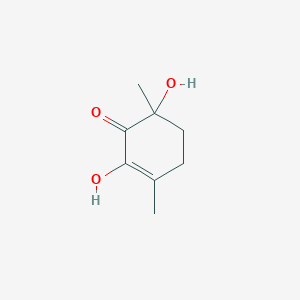
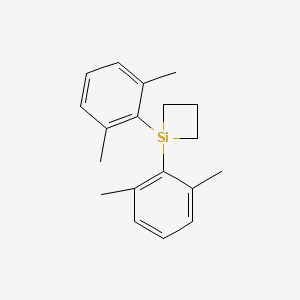

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
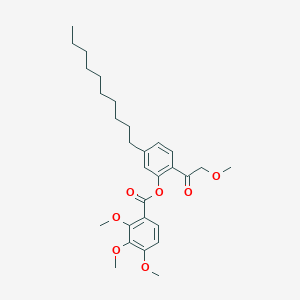
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
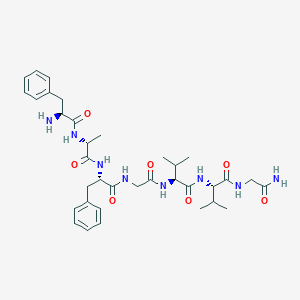
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
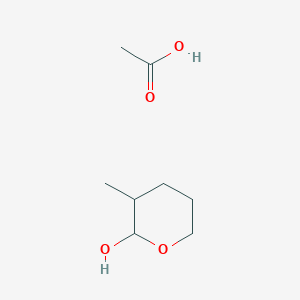
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
